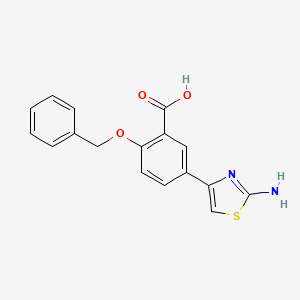
5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid is a complex organic compound that features a benzoic acid core substituted with an aminothiazole and a benzyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the aminothiazole ring, which is then coupled with a benzoic acid derivative. The benzyloxy group is introduced through etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes would be optimized for cost-efficiency, scalability, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
化学反应分析
Types of Reactions
5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
科学研究应用
5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminothiazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The benzyloxy group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution.
相似化合物的比较
Similar Compounds
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a benzyloxy group.
5-(2-Aminothiazol-4-yl)-2-methoxybenzoic acid: Contains a methoxy group instead of a benzyloxy group.
5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid: Features an ethoxy group in place of the benzyloxy group.
Uniqueness
5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.
属性
分子式 |
C17H14N2O3S |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
5-(2-amino-1,3-thiazol-4-yl)-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C17H14N2O3S/c18-17-19-14(10-23-17)12-6-7-15(13(8-12)16(20)21)22-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H2,18,19)(H,20,21) |
InChI 键 |
TXLWXIBYZJMVOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CSC(=N3)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




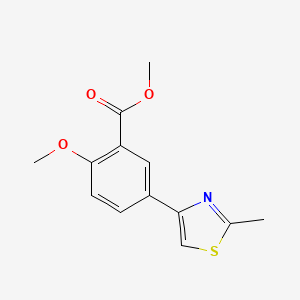
![Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate](/img/structure/B11790420.png)

![Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11790433.png)
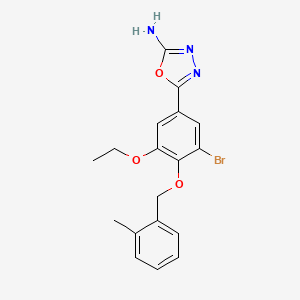
![1-(Furo[2,3-c]pyridin-7-yl)piperidin-4-amine](/img/structure/B11790447.png)


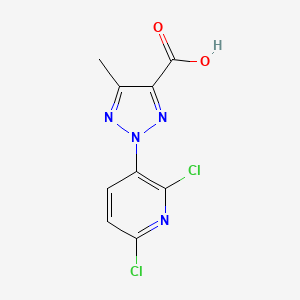

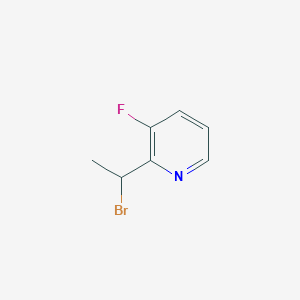
![2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790481.png)
